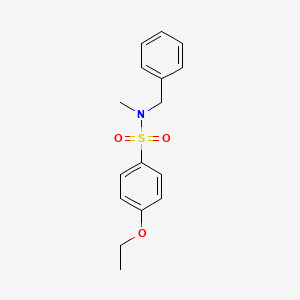
N-benzyl-4-ethoxy-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-ethoxy-N-methylbenzenesulfonamide, also known as BEM, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic properties. BEM belongs to the class of sulfonamide compounds, which are known to have a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor effects.
Mecanismo De Acción
The mechanism of action of N-benzyl-4-ethoxy-N-methylbenzenesulfonamide is not fully understood. However, it has been suggested that N-benzyl-4-ethoxy-N-methylbenzenesulfonamide may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. N-benzyl-4-ethoxy-N-methylbenzenesulfonamide may also modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-benzyl-4-ethoxy-N-methylbenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. N-benzyl-4-ethoxy-N-methylbenzenesulfonamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-benzyl-4-ethoxy-N-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-benzyl-4-ethoxy-N-methylbenzenesulfonamide in lab experiments is its relatively low toxicity compared to other sulfonamide compounds. This makes it a safer compound to work with in the laboratory. However, one of the limitations of using N-benzyl-4-ethoxy-N-methylbenzenesulfonamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-benzyl-4-ethoxy-N-methylbenzenesulfonamide. One direction is to investigate the potential use of N-benzyl-4-ethoxy-N-methylbenzenesulfonamide as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study the mechanism of action of N-benzyl-4-ethoxy-N-methylbenzenesulfonamide in more detail, which may lead to the development of more potent and selective compounds. Additionally, the development of more efficient synthesis methods for N-benzyl-4-ethoxy-N-methylbenzenesulfonamide may facilitate its use in future research.
Métodos De Síntesis
The synthesis method of N-benzyl-4-ethoxy-N-methylbenzenesulfonamide involves the reaction of N-methylbenzenesulfonamide with benzyl chloride and sodium ethoxide in ethanol. The reaction produces N-benzyl-4-ethoxy-N-methylbenzenesulfonamide as a white solid with a melting point of 115-117°C. The yield of N-benzyl-4-ethoxy-N-methylbenzenesulfonamide is around 70%.
Aplicaciones Científicas De Investigación
N-benzyl-4-ethoxy-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic properties. It has been shown to have antitumor effects in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-benzyl-4-ethoxy-N-methylbenzenesulfonamide has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-benzyl-4-ethoxy-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-3-20-15-9-11-16(12-10-15)21(18,19)17(2)13-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQALDSHJTVEMEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-ethoxy-N-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide](/img/structure/B5777466.png)
![2-(4-fluorophenyl)-4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5777478.png)
![N-phenyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5777479.png)

![4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5777490.png)



![1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5777518.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777520.png)
![(3'S*,4'S*)-1'-[(1-ethyl-1H-imidazol-5-yl)methyl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5777530.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B5777532.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5777538.png)